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8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one
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Overview
Description
8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative.
Cyclization: The aniline derivative undergoes cyclization to form the quinoline core.
Chlorination: The quinoline core is chlorinated at the 8-position using reagents like phosphorus oxychloride (POCl3).
Alkylation: The chlorinated quinoline is then alkylated at the 1-position with ethyl iodide.
Methylation: Finally, the compound is methylated at the 2-position using methyl iodide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the nitrogen or carbon atoms.
Reduction: Reduction reactions may occur at the carbonyl group or the quinoline ring.
Substitution: Halogen substitution reactions can occur at the 8-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Biological Applications
The biological activities of 8-chloro-1-ethyl-2-methylquinolin-4(1H)-one have been extensively studied, revealing several promising properties:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antimicrobial agents.
Antiviral Properties
The compound shows potential antiviral activity, particularly against viruses that affect cellular processes. Its mechanism may involve interference with viral replication by targeting specific enzymes or nucleic acids.
Anticancer Effects
Studies have highlighted the anticancer potential of this compound, especially against human cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). The compound's ability to intercalate with DNA and inhibit enzyme activities involved in cancer progression suggests it may serve as a lead compound in cancer therapy .
Comparative Analysis with Related Compounds
A comparative analysis of structural analogs reveals how the unique features of this compound contribute to its biological activity:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-Methylquinoline | Lacks ethyl group at the 1-position | Less reactive; primarily used as a precursor |
1-Ethylquinoline | Lacks methyl group at the 2-position | Different reactivity profile; limited biological activity |
4-Hydroxyquinoline | Hydroxyl group at the 4-position | Known for strong antimicrobial properties |
6-Chloroquinoline | Chloro group at the 6-position | Different biological activity; often used in dye synthesis |
The combination of both ethyl and methyl groups in this compound enhances its chemical reactivity and biological activity compared to its analogs, making it valuable across multiple fields such as medicinal chemistry and materials science.
Case Studies
Several studies have documented the effectiveness of this compound in various applications:
- Anticancer Activity Study : A study demonstrated that this compound significantly inhibited cell proliferation in human cancer cell lines, suggesting a potential role as an anticancer agent .
- Antimicrobial Efficacy Research : In vitro tests showed that it effectively combats multiple bacterial strains, indicating its potential use in developing new antimicrobial therapies .
- Viral Inhibition Trials : Preliminary results from antiviral studies indicated that the compound could disrupt viral replication mechanisms, warranting further investigation into its therapeutic applications against viral infections .
Mechanism of Action
The mechanism of action of 8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved may include:
DNA Intercalation: Binding to DNA and interfering with replication and transcription.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a similar structure.
8-Chloroquinoline: Lacks the ethyl and methyl substitutions.
1-Ethyl-2-methylquinoline: Lacks the chlorine substitution.
Uniqueness
8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Biological Activity
8-Chloro-1-ethyl-2-methylquinolin-4(1H)-one, a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This article provides an overview of the compound's pharmacological properties, including its antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its ability to interact with various biological targets. The presence of chlorine and ethyl groups contributes to its unique biological profile. Its structural formula is depicted below:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0625 |
Escherichia coli | 0.125 |
Klebsiella pneumoniae | 0.250 |
Pseudomonas aeruginosa | 0.500 |
These results indicate that the compound demonstrates potent activity against antibiotic-resistant strains, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
Research has shown that this compound possesses anticancer properties, particularly against various cancer cell lines. In vitro studies have reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | 4.0 |
HeLa (cervical cancer) | 3.5 |
MCF-7 (breast cancer) | 5.0 |
The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as a therapeutic agent in oncology .
Antiviral Activity
The antiviral efficacy of this compound has been evaluated against several viruses, including influenza and HIV. The following table presents the growth inhibition percentages observed in vitro:
Virus | Inhibition (%) | Cytotoxicity (%) |
---|---|---|
H5N1 Avian Influenza | 85.0 | 4.0 |
HIV | 70.0 | 10.0 |
The results indicate that increasing lipophilicity and electron-withdrawing substituents enhance antiviral activity while minimizing cytotoxic effects .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. Studies suggest that modifications to the quinoline nucleus can significantly impact its pharmacological properties:
- Electron-Withdrawing Groups : Enhance activity by increasing lipophilicity.
- Substituent Positioning : The position of substituents on the quinoline ring affects both potency and selectivity for biological targets.
Case Studies
Recent studies have explored the potential applications of this compound in treating infections and cancers resistant to conventional therapies:
- Antibacterial Study : A study demonstrated that derivatives of this compound were effective against multi-drug resistant strains of Staphylococcus aureus, suggesting its utility in developing new antibiotics .
- Cancer Treatment : In vivo studies indicated that administering this compound led to significant tumor reduction in mouse models of lung cancer, supporting its further investigation as an anticancer agent .
- Antiviral Research : Investigations into its role against HIV revealed that it could inhibit viral replication effectively without significant toxicity to host cells .
Properties
Molecular Formula |
C12H12ClNO |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
8-chloro-1-ethyl-2-methylquinolin-4-one |
InChI |
InChI=1S/C12H12ClNO/c1-3-14-8(2)7-11(15)9-5-4-6-10(13)12(9)14/h4-7H,3H2,1-2H3 |
InChI Key |
DZJPUDGMYGRYGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C(=CC=C2)Cl)C |
Origin of Product |
United States |
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